molecular formula C17H21NO B14737286 2-(Anilinomethyl)-4-tert-butylphenol CAS No. 6296-78-2

2-(Anilinomethyl)-4-tert-butylphenol

Cat. No.: B14737286
CAS No.: 6296-78-2
M. Wt: 255.35 g/mol
InChI Key: HHMAIDLFFRHEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Anilinomethyl)-4-tert-butylphenol: is an organic compound that features a phenol group substituted with an anilinomethyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with an anilinomethylating agent. One common method is the Mannich reaction, where 4-tert-butylphenol reacts with formaldehyde and aniline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Anilinomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The anilinomethyl group can be reduced to form corresponding amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, bromo, or sulfonated phenolic compounds.

Scientific Research Applications

Chemistry: 2-(Anilinomethyl)-4-tert-butylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structural features allow it to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes. The phenol group can form hydrogen bonds with active site residues, while the anilinomethyl group can engage in π-π interactions with aromatic amino acids. These interactions inhibit the enzyme’s activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    4-tert-Butylphenol: Lacks the anilinomethyl group, making it less versatile in terms of chemical reactivity.

    2-(Anilinomethyl)phenol: Lacks the tert-butyl group, which affects its steric and electronic properties.

    4-Anilinomethylphenol: Similar structure but without the tert-butyl group, leading to different reactivity and applications.

Uniqueness: 2-(Anilinomethyl)-4-tert-butylphenol is unique due to the presence of both the anilinomethyl and tert-butyl groups

Properties

CAS No.

6296-78-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-(anilinomethyl)-4-tert-butylphenol

InChI

InChI=1S/C17H21NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3

InChI Key

HHMAIDLFFRHEBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.